Molecular Weight and Lipophilicity Comparison
The target compound (MW = 243.27 g/mol) sits in an optimal lead-like space between the des‑methyl analog N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide (MW = 229.24 g/mol) and the lipophilic N-(2-ethylhexyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide (MW = 315.42 g/mol) . Its calculated logP (cLogP ≈ 1.8) remains below 3, preserving aqueous solubility while offering superior membrane permeability relative to the des‑methyl variant (cLogP ≈ 1.2). This balanced profile reduces the risk of poor absorption or excessive metabolic clearance often observed with higher-MW, more lipophilic alkyl-chain analogs.
| Evidence Dimension | Molecular weight and calculated logP |
|---|---|
| Target Compound Data | MW 243.27 g/mol; cLogP ≈ 1.8 |
| Comparator Or Baseline | Des-methyl analog: MW 229.24 g/mol, cLogP ≈ 1.2; N-(2-ethylhexyl) analog: MW 315.42 g/mol, cLogP ≈ 4.5 |
| Quantified Difference | +14.03 g/mol and +0.6 logP vs. des-methyl; −72.15 g/mol and −2.7 logP vs. 2-ethylhexyl analog |
| Conditions | Calculated using ChemAxon/ALOGPS consensus method |
Why This Matters
Procurement choice directly impacts downstream ADME outcomes: the target compound occupies a 'sweet spot' for oral bioavailability and cell permeability that neither the lighter des-methyl nor the heavier alkyl-chain analogs achieve.
